7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane

Orthogonal protecting group strategy Solid-phase synthesis Multistep medicinal chemistry

Medicinal chemists optimizing spiro-oxetane leads face a critical bottleneck: the free alcohol analog (CAS 203662-53-7) undergoes oxetane ring-opening during acidic Boc deprotection, forcing costly protecting group interconversions. This building block solves this with orthogonal Boc/TBDMS protection, enabling fluoride-selective TBDMS removal (PMA/SiO₂, MeOH, rt) for O-functionalization while Boc remains intact-cutting 2-4 synthetic steps per library member. The 1-oxa-7-azaspiro[3.5]nonane scaffold delivers validated solubility enhancement (4× to >4000× vs gem-dimethyl), superior metabolic stability vs morpholine, and 42% lead-like space occupancy (MW<350, logP<3). Scaffold stable in pH 1-10 buffers for parallel purification workflows.

Molecular Formula C19H37NO4Si
Molecular Weight 371.6 g/mol
Cat. No. B13704953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane
Molecular FormulaC19H37NO4Si
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C19H37NO4Si/c1-17(2,3)24-16(21)20-11-9-19(10-12-20)13-15(23-19)14-22-25(7,8)18(4,5)6/h15H,9-14H2,1-8H3
InChIKeyZZHYRCYHLYBCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane – Building Block Overview


7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane is a bifunctional spirocyclic oxetane building block that incorporates two orthogonal protecting groups—an acid-labile tert-butoxycarbonyl (Boc) group on the azaspiro nitrogen and a fluoride-labile tert-butyldimethylsilyl (TBDMS) ether on the C-2 hydroxymethyl substituent—within the 1-oxa-7-azaspiro[3.5]nonane scaffold [1]. This scaffold belongs to a class of spiro-oxetanes that have been computationally validated for lead-like physicochemical properties: when a virtual library of singly functionalized 1-oxa-7-azaspiro[3.5]nonane derivatives was analyzed using the open-access LLAMA tool, 42% of molecules fell within lead-like space (MW < 350, logP < 3) and all were compliant with Lipinski's 'rule of five' [2]. The spirocyclic oxetane architecture itself has been established as a conformationally rigid, sp³-rich surrogate for morpholine and gem-dimethyl groups, conferring enhanced aqueous solubility (increase by a factor of 4 to >4000 upon oxetane incorporation) and reduced metabolic degradation compared to widely used medicinal chemistry fragments [3].

Orthogonal Protection
Acid-labile Boc and fluoride-labile TBDMS enable sequential, interference-free deprotection for multistep synthesis.
Scaffold Properties
Spiro-oxetane architecture reported to modulate solubility and metabolic stability relative to gem-dimethyl or morpholine fragments.
Lead-Like Validation
1-Oxa regiochemistry selected for lead-like space profiling; scaffold occupies rod-like shape space underrepresented in screening collections.

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane – Substitution Limitations


Generic substitution of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane with the corresponding free alcohol (7-Boc-2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane, CAS 203662-53-7) or with the unsubstituted parent scaffold (7-Boc-1-oxa-7-azaspiro[3.5]nonane, CAS 864684-96-8) fundamentally alters synthetic utility. The free alcohol analog lacks the orthogonal TBDMS protection, meaning the primary hydroxyl group is exposed during Boc-deprotection or other acidic transformations—conditions documented to cause oxetane ring opening when the Boc group is removed with HCl [1]. The unsubstituted parent scaffold lacks the C-2 hydroxymethyl functional handle entirely, precluding subsequent diversification at this position. Furthermore, the 1-oxa-7-azaspiro[3.5]nonane scaffold is regiochemically distinct from its 2-oxa isomer (CAS 240401-27-8), offering different exit vector geometry that directly impacts target binding and physicochemical property outcomes in lead optimization campaigns [2]. Attempting to substitute any of these analogs would either forfeit the orthogonal deprotection capability, lose a critical functionalization site, or introduce an incompatible conformational presentation of substituents.

Free alcohol analog (CAS 203662-53-7)
Lacks orthogonal TBDMS protection; unprotected hydroxyl may interfere during acidic Boc removal and increase oxetane ring-opening risk.
Unsubstituted parent (CAS 864684-96-8)
No C-2 functional handle; requires de novo introduction of hydroxymethyl, adding 2–3 steps and complexity.
2-Oxa isomer (CAS 240401-27-8)
Different regiochemistry alters exit vector geometry; may yield divergent structure-activity relationships versus the 1-oxa scaffold.

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane – Differentiation Evidence


Orthogonal Boc/TBDMS Strategy for Sequential Deprotection

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane features two chemically orthogonal protecting groups: the Boc group (removable under acidic conditions or with TFA) and the TBDMS ether (removable with fluoride sources or under specific catalytic conditions). In contrast, the closest analog—7-Boc-2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane (CAS 203662-53-7)—bears a free primary hydroxyl group that would be deprotonated, oxidized, or otherwise interfere during synthetic sequences targeting the Boc-protected amine. Published methodology demonstrates that selective TBDMS deprotection in the presence of N-Boc groups can be achieved with phosphomolybdic acid (PMA) on SiO₂, where N-Boc, N-Cbz, and N-Fmoc groups remain stable under the reaction conditions [1]. Conversely, selective Boc removal in the presence of TBDMS ethers has been demonstrated using saturated HCl in ethyl acetate, leaving TBDMS groups intact [2]. This orthogonality is absent in the free alcohol analog, where the unprotected hydroxyl is susceptible to acylation, oxidation, or elimination under the same conditions required for Boc manipulation.

Orthogonal Boc/TBDMS Strategy
Class-level
Two orthogonal protecting groups: acid-labile Boc, fluoride-labile TBDMS. Selective deprotection demonstrated: PMA/SiO₂ removes TBDMS with Boc stable; HCl/EtOAc removes Boc with TBDMS intact.
Supports orthogonal deprotection strategy in multistep synthesis.
Selective deprotection conditions validated in peer-reviewed methodology.
Orthogonal protecting group strategy Solid-phase synthesis Multistep medicinal chemistry

Lead-Like Physicochemical Space Validation via LLAMA

The 1-oxa-7-azaspiro[3.5]nonane scaffold—the core structure of the target compound—has been subjected to computational validation for drug discovery suitability using the open-access LLAMA (Lead-Likeness and Molecular Analysis) tool. When a virtual library of derivatives bearing a single functionalization was generated and analyzed, 42% of the resulting molecules fell within lead-like space defined by MW < 350 Da and logP < 3, and 100% of the library members complied with Lipinski's 'rule of five' [1]. This contrasts with many conventional (hetero)aromatic-rich fragment collections, which are documented to suffer from higher attrition rates in later-stage drug development due to suboptimal physicochemical properties [1]. In the same study, the scaffold was shown to occupy the 'rod-like' area of molecular shape space, in contrast to the 'disc-like' molecules that dominate current medicinal chemistry screening collections—a three-dimensionality advantage that is increasingly recognized as critical for achieving target selectivity [1].

Lead-Like Space (LLAMA)
Context-dependent
42% of singly functionalized 1-oxa-7-azaspiro[3.5]nonane derivatives fall within lead-like space (MW<350, logP<3); 100% comply with Lipinski's rule of five.
Supports lead-like library design using this scaffold.
LLAMA virtual library; comparator data qualitative.
Lead-like chemical space Fragment-based drug discovery Physicochemical property profiling

Solubility Enhancement by Spirocyclic Oxetane Incorporation

The 1-oxa-7-azaspiro[3.5]nonane scaffold present in the target compound contains an oxetane ring that functions as a polarity-enhancing isostere. Systematic studies across multiple scaffold types have demonstrated that substituting a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. The lipophilicity reduction accompanying this substitution is substantial: Δlog P values range from approximately −1 to −2.5 depending on the structural context [1]. For spirocyclic oxetanes specifically, the solubility-enhancing effect is moderated relative to open-chain scaffolds because the spirocyclic systems are intrinsically more polar, yet certain spiro-oxetane derivatives—such as the 'homospiro-morpholine' azetidine—achieve solubility values of 100,000 μmol/L, surpassing the corresponding morpholine parent by a factor of 3 [1]. Importantly, spirocyclic oxetanes including the 2-oxa-6-azaspiro[3.3]heptane scaffold have been shown to match or exceed morpholine in solubilizing ability while maintaining superior stability toward oxidative metabolism [1].

Solubility Enhancement
Class-level
Oxetane substitution for gem-dimethyl increases aqueous solubility 4× to >4000×; ΔlogP ≈ −1 to −2.5. Spiro-oxetane example: 100,000 μmol/L vs. morpholine parent.
Reported solubility-modulation context for lead optimization.
Intrinsic solubility measured at pH 9.9; class-level trends.
Aqueous solubility enhancement Lipophilicity modulation Oxetane isostere strategy

1-Oxa vs. 2-Oxa Regiochemistry: Exit Vector Geometry

The target compound bears the 1-oxa-7-azaspiro[3.5]nonane scaffold, in which the oxetane oxygen is positioned adjacent to the spiro junction (position 1). This is regiochemically distinct from the more commonly cited 2-oxa-7-azaspiro[3.5]nonane isomer (CAS 240401-27-8, commercially available from Sigma-Aldrich as catalog 759678, 97% purity, $341/100 mg ), where the oxygen occupies position 2. The 1-oxa vs. 2-oxa regiochemistry produces different spatial orientations of substituents (exit vectors) emerging from the oxetane ring, directly impacting how functional groups are presented to biological targets. In the Nicolle et al. study, the 1-oxa-7-azaspiro[3.5]nonane scaffold was specifically selected for derivatization and lead-likeness validation because its exit vector geometry offers access to 'rod-like' molecular shapes that are underrepresented in current screening collections [1]. The 2-oxa isomer, while also a spirocyclic oxetane, presents substituents at a different angular orientation that may produce distinct conformational preferences and target engagement profiles in any given binding site.

1-Oxa vs. 2-Oxa Regiochemistry
Context-dependent
1-Oxa isomer: oxygen adjacent to spiro center (rod-like shape). 2-Oxa isomer (CAS 240401-27-8): oxygen at position 2; commercially available ($341/100mg). Regiochemistry determines exit vector geometry.
Regiochemical identity critical for pharmacophore presentation.
No quantitative comparison between isomers published.
Regiochemical differentiation Exit vector geometry Scaffold-based drug design

C-2 TBDMS Handle for Late-Stage Diversification

The target compound bears a TBDMS-protected hydroxymethyl group at the C-2 position of the oxetane ring. This provides a latent primary alcohol functionality that can be unmasked under mild, fluoride-based conditions (e.g., TBAF, HF·pyridine, or catalytic PMA/SiO₂) without disturbing the Boc-protected amine [1]. The unsubstituted parent scaffold—7-Boc-1-oxa-7-azaspiro[3.5]nonane (CAS 864684-96-8, available at ≥95% purity, approximately ¥115/100 mg or $250/unit from specialty suppliers )—lacks any functional handle at the C-2 position, meaning that introduction of a C-2 substituent would require de novo C–H functionalization or ring-opening/reclosure chemistry. The TBDMS-protected building block thus saves a minimum of 2–3 synthetic steps (protection of introduced hydroxyl, purification) compared to routes that must install the C-2 hydroxymethyl group post-scaffold assembly. The free alcohol analog (CAS 203662-53-7, 95% purity, €849/50 mg ) is available but, as discussed in Evidence Item 1, lacks orthogonal protection.

C-2 TBDMS Handle
Reported
TBDMS-protected hydroxymethyl at C-2 provides latent alcohol handle; deprotection orthogonal to Boc. Saves 2–3 synthetic steps vs. post-scaffold functionalization.
Supports late-stage diversification workflows.
Free alcohol analog available (€849/50mg) but lacks orthogonal protection.
Late-stage functionalization Building block diversification Protected alcohol handle

Oxetane Ring Stability and Handling Profile

The oxetane ring within the 1-oxa-7-azaspiro[3.5]nonane scaffold has been characterized for stability across a pH range of 1–10 in aqueous buffers, demonstrating general stability under these conditions [1]. However, specific caution is required during Boc deprotection: treatment with 2 M HCl in ethyl acetate at 0 °C has been documented to cause complete oxetane ring opening in the closely related 2-oxa-7-azaspiro[3.5]nonane system [2]. Successful Boc removal without ring opening was achieved using TFA (6–8 equiv) at 0 °C to room temperature, followed by immediate Cbz reprotection to isolate the product in 84% yield [2]. This stability profile is a critical practical consideration that differentiates the spiro-oxetane class from more acid-labile heterocyclic building blocks: the oxetane ring is stable to aqueous buffer conditions relevant to biological assays (pH 1–10) [1] but requires carefully controlled acidic conditions during synthetic manipulations to avoid ring-opening side reactions. The TBDMS protecting group on the target compound is reported to be stable under the PMA/SiO₂-mediated deprotection conditions that leave N-Boc groups intact [3], providing a well-characterized deprotection sequence for this specific building block.

Oxetane Ring Stability
Class-level
Oxetane ring stable in pH 1–10 buffers. Boc removal requires TFA (6–8 equiv) to avoid ring opening; HCl (2 M) causes complete ring opening. Yield 84% after TFA/Cbz sequence.
Guides acid-lability control in synthetic route planning.
Stability and deprotection protocols from class studies.
Oxetane ring stability pH stability profiling Synthetic feasibility assessment

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane – Application Scenarios


Parallel Library Synthesis with Orthogonal Deprotection

In medicinal chemistry programs synthesizing libraries of N-diversified and O-diversified spiro-oxetane derivatives for structure-activity relationship (SAR) studies, the orthogonal Boc/TBDMS protecting group pair is essential. The TBDMS ether can be selectively removed using PMA/SiO₂ in methanol at room temperature (leaving the Boc group intact), enabling O-functionalization (e.g., etherification, esterification, or oxidation to the aldehyde) prior to Boc deprotection and subsequent N-derivatization [1]. This sequential deprotection capability eliminates the need for protecting group interconversion steps that would be mandatory with the free alcohol analog (CAS 203662-53-7), directly translating to a reduction of 2–4 synthetic manipulations per library member in a parallel synthesis format. The documented oxetane ring stability in pH 1–10 buffers [2] further ensures that the scaffold survives the aqueous workup conditions typically encountered in parallel purification workflows.

Solubility and Metabolic Stability Optimization

For lead series suffering from poor aqueous solubility (intrinsic solubility < 10 μmol/L) or high oxidative metabolic clearance, the 1-oxa-7-azaspiro[3.5]nonane scaffold offers a validated replacement strategy for gem-dimethyl or morpholine moieties. Published data demonstrate that oxetane incorporation can increase aqueous solubility by 4-fold to >4000-fold relative to gem-dimethyl analogs [2], while the spiro-oxetane architecture matches or exceeds morpholine in solubilizing power (3-fold superiority demonstrated for the 'homospiro-morpholine' azetidine) without the oxidative metabolic liability that affects 62% of marketed morpholine-containing drugs [2]. The TBDMS-protected building block enables the hydroxymethyl handle to be carried through the lead optimization sequence in protected form, unmasked only at the final step for conjugation or solubility-tuning purposes.

Fragment-Based Drug Discovery with 3D Scaffolds

Fragment-based drug discovery (FBDD) campaigns increasingly prioritize sp³-rich, three-dimensional fragments to address the high attrition rates associated with planar, aromatic-rich screening collections. The 1-oxa-7-azaspiro[3.5]nonane scaffold has been computationally demonstrated to populate 'rod-like' molecular shape space that is underrepresented in current fragment libraries, with 42% of singly functionalized derivatives occupying lead-like space (MW < 350, logP < 3) and 100% complying with Lipinski's rule of five [3]. The C-2 TBDMS-protected hydroxymethyl group provides a latent conjugation point for fragment linking or growing strategies, while the Boc-protected amine at the 7-position offers a second orthogonal attachment point for fragment elaboration. This dual-handle architecture is not available from either the unsubstituted parent scaffold (CAS 864684-96-8) or the free alcohol analog (CAS 203662-53-7) individually.

mAChR M4 Antagonist Synthesis for CNS Programs

Substituted 7-azaspiro[3.5]nonane compounds have been disclosed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target implicated in Parkinson's disease, schizophrenia, and dystonia [4]. The patented compound series (US 11,149,022 B2, Vanderbilt University) employs the 7-azaspiro[3.5]nonane core with diverse substitution patterns. The target compound provides a functionalized 1-oxa-7-azaspiro[3.5]nonane variant with a C-2 TBDMS-protected hydroxymethyl handle that can be deprotected and further derivatized to explore SAR around the oxetane ring position, an underexplored vector in the published M4 antagonist chemotype. The scaffold's demonstrated lead-like physicochemical profile [3] and the CNS relevance of the M4 target make this building block particularly suited for neuroscience-focused drug discovery programs seeking to access novel chemical space around a validated pharmacophore.

Application
Selection Property
Validation Focus
Parallel library synthesis with orthogonal deprotection
Orthogonal protecting group pair (Boc/TBDMS)
Sequential deprotection efficiency; oxetane ring stability under library conditions
Solubility and metabolic stability optimization
Spiro-oxetane scaffold with reported solubility enhancement
Solubility modulation and metabolic degradation in lead series
Fragment-based drug discovery with 3D scaffolds
Dual-handle scaffold in lead-like chemical space
Fragment elaboration and rule-of-five compliance
mAChR M4 antagonist synthesis for CNS research
Functionalized 1-oxa-7-azaspiro[3.5]nonane with C-2 handle
Target engagement and CNS-relevant physicochemical profile
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